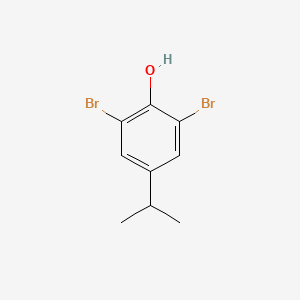

2,6-Dibromo-4-isopropylphenol

Overview

Description

2,6-Dibromo-4-isopropylphenol is a derivative of phenol with bromine and isopropyl groups as substituents on the aromatic ring. While the provided papers do not directly discuss 2,6-Dibromo-4-isopropylphenol, they do provide insights into the behavior of similar compounds, particularly 2,6-diisopropylphenol and its derivatives, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of alkylphenols, such as 2,6-diisopropylphenol, involves adaptations of standard ortho-alkylation procedures for phenols . Although the specific synthesis of 2,6-Dibromo-4-isopropylphenol is not detailed in the provided papers, it can be assumed that similar synthetic methods could be applied with appropriate brominating agents to introduce the bromine atoms at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of alkylphenols is characterized by the presence of alkyl groups attached to the phenol ring, which can significantly influence the compound's reactivity and physical properties. The steric hindrance and lipophilic character of the substituents are important factors in determining the potency and kinetics of these compounds, as observed in the case of 2,6-diisopropylphenol .

Chemical Reactions Analysis

The electrochemical oxidation of alkylphenols, such as 2,6-di-tert-butyl-4-isopropylphenol, leads to various products derived from intermediate phenoxy radicals or phenoxonium ions . These reactions include disproportionation to form quinone methides and further oxidation to bis-quinone methides. The reactivity of 2,6-Dibromo-4-isopropylphenol could be expected to follow similar pathways, with the presence of bromine potentially affecting the stability and reactivity of intermediate radicals and ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkylphenols are influenced by their molecular structure. For instance, 2,6-diisopropylphenol has been shown to affect mitochondrial ATP production by acting as a mild protonophore and increasing the permeability to protons of the inner mitochondrial membrane . The presence of bromine atoms in 2,6-Dibromo-4-isopropylphenol would likely alter its physical properties, such as boiling point, melting point, and solubility, as well as its chemical properties, including reactivity and biological activity.

Scientific Research Applications

Antiepileptic Activity

2,6-Dibromo-4-isopropylphenol, a variant of propofol, has been studied for its antiepileptic activity. Martella et al. (2005) explored the electrophysiologic effects of propofol in an in vitro model of epileptic activity, highlighting its potential use in treating epilepsy (Martella et al., 2005).

Environmental Degradation and Transformation

Feng et al. (2013) investigated the transformation of tetrabromobisphenol A (TBBPA), a compound related to 2,6-Dibromo-4-isopropylphenol, in the presence of natural organic matter. They found that TBBPA can be effectively transformed by naturally occurring enzymes, suggesting potential environmental applications for managing TBBPA contamination (Feng et al., 2013).

Analytical Chemistry and Electrochemical Studies

In the field of analytical chemistry, 2,6-Dibromo-4-isopropylphenol's properties have been explored. Richards and Evans (1977) studied its anodic oxidation in acetonitrile, providing insights into its electrochemical behavior (Richards & Evans, 1977).

Antioxidant Potential

Murphy et al. (1992) examined the antioxidant properties of 2,6-Dibromo-4-isopropylphenol, demonstrating its potential as a free radical scavenger. This study indicates its possible use in combating oxidative stress-related conditions (Murphy et al., 1992).

Quantification Techniques

Langmaier et al. (2011) presented different methods for the electrochemical quantification of 2,6-Dibromo-4-isopropylphenol, which could be valuable for monitoring its concentration in various settings (Langmaier et al., 2011).

Synthesis and Chemical Engineering

Yadav and Salgaonkar (2005) focused on the synthesis of 2,6-Dibromo-4-isopropylphenol through the isopropylation of phenol, providing valuable information for chemical engineering and industrial production (Yadav & Salgaonkar, 2005).

Neuropharmacology

2,6-Dibromo-4-isopropylphenol has been explored for its effects on GABAA receptors in murine hippocampal neurons, indicating its potential applications in neuropharmacology and anesthesiology (Orser et al., 1994).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

2,6-Dibromo-4-isopropylphenol is a type of organic compound It’s known that this compound is used in degradation studies, indicating its potential role in environmental remediation .

Mode of Action

It has been used in reductive photodegradation studies . In these studies, the compound is subjected to photocatalytic degradation, a process that involves the absorption of light by a photocatalyst, leading to the generation of reactive species that can degrade the compound .

Biochemical Pathways

The compound has been used in studies involving advanced oxidation processes (aops), which are techniques commonly used for the decomposition of non-biodegradable organic pollutants .

Result of Action

It’s known that the compound can be effectively degraded through photocatalysis . This suggests that the compound may have potential applications in environmental remediation, particularly in the degradation of organic pollutants.

properties

IUPAC Name |

2,6-dibromo-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSJZFDHMKBPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629432 | |

| Record name | 2,6-Dibromo-4-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2432-16-8 | |

| Record name | 2,6-Dibromo-4-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

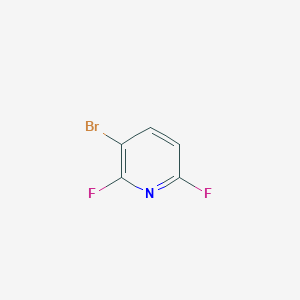

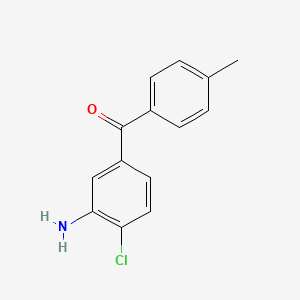

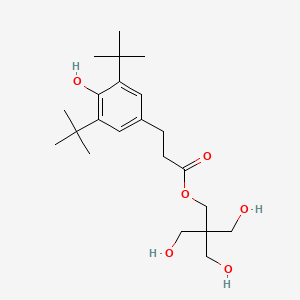

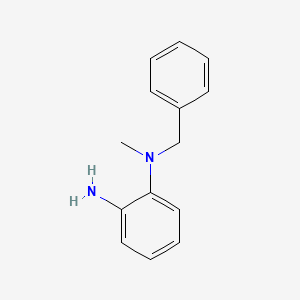

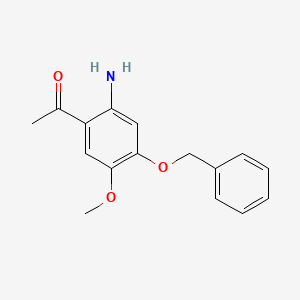

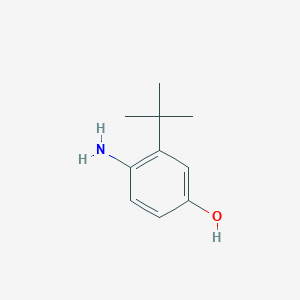

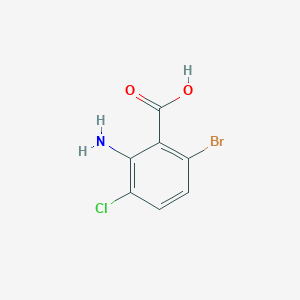

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,6-Dibromo-4-isopropylphenol formed in the environment?

A: 2,6-Dibromo-4-isopropylphenol is identified as a key degradation product of the flame retardant tetrabromobisphenol A (TBBPA). Research shows that TBBPA can be broken down through various oxidative processes, including reactions with chlorine [], permanganate [], and enzymatic reactions catalyzed by laccases []. These processes often involve the formation of a 2,6-dibromo-4-isopropylphenol carbocation intermediate, which further reacts to yield 2,6-Dibromo-4-isopropylphenol and other products.

Q2: How is 2,6-Dibromo-4-isopropylphenol detected and analyzed in environmental samples?

A: Researchers employed advanced analytical techniques like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) to identify and characterize 2,6-Dibromo-4-isopropylphenol within a mixture of TBBPA degradation products [, ]. Specifically, a novel precursor ion scan (PIS) approach targeting bromine isotopes (m/z 79 and 81) proved effective in selectively detecting this compound and elucidating its structure based on fragmentation patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)